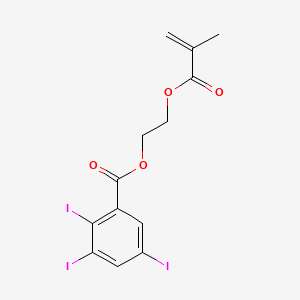

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol

Übersicht

Beschreibung

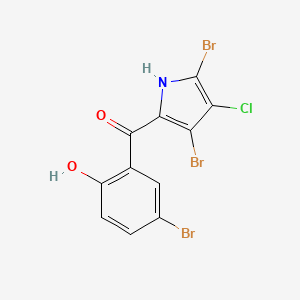

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthyloxy group, a bis(2-chloroethyl)amino group, and a propanol backbone, making it an interesting subject for chemical research and industrial applications.

Wirkmechanismus

Target of Action

Propranolol mustard, also known as 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol, primarily targets β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Mode of Action

Propranolol mustard acts as a non-selective β-adrenergic receptor antagonist , also known as a beta-blocker . It blocks the action of epinephrine (adrenaline) and norepinephrine (noradrenaline) at both β1 and β2-adrenergic receptors . This blockade results in decreased heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the stimulation of renin production by catecholamines, mediated by beta-1 receptors . Additionally, propranolol mustard has been found to inhibit the activity of phosphatidate phosphatase (Pah), a key enzyme in lipid metabolism . This inhibition leads to alterations in lipid metabolism, which are associated with inhibited growth and development of certain organisms .

Pharmacokinetics

Propranolol mustard is expected to have similar pharmacokinetic properties to propranolol. It is extensively metabolized in the liver, primarily by CYP1A2 and CYP2D6 enzymes . The compound has a bioavailability of 26% and a half-life of 4-5 hours . It is excreted mainly via the urine .

Result of Action

The action of propranolol mustard leads to a decrease in heart rate, myocardial contractility, and blood pressure . It also reduces cardiac workload and oxygen demand . In addition, it can inhibit the growth and development of certain organisms by altering lipid metabolism .

Action Environment

The action of propranolol mustard can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by pH, temperature, and the presence of other substances in the environment . Furthermore, the compound’s action can be influenced by the organism’s metabolic state and the presence of other drugs .

Vorbereitungsmethoden

The synthesis of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol typically involves multiple steps, including the formation of the naphthyloxy group and the introduction of the bis(2-chloroethyl)amino group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the bis(2-chloroethyl)amino group, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Vergleich Mit ähnlichen Verbindungen

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol can be compared with similar compounds such as:

1-(1-Naphthyloxy)-3-(dimethylamino)-2-propanol: This compound has a dimethylamino group instead of the bis(2-chloroethyl)amino group, leading to different chemical reactivity and biological activity.

1-(1-Naphthyloxy)-3-(ethylamino)-2-propanol: The presence of an ethylamino group results in distinct properties compared to the bis(2-chloroethyl)amino derivative.

Eigenschaften

IUPAC Name |

1-[bis(2-chloroethyl)amino]-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO2/c18-8-10-20(11-9-19)12-15(21)13-22-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,21H,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCLWXLBSIIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN(CCCl)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994435 | |

| Record name | 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73631-12-6 | |

| Record name | Propranolol mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073631126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the rationale behind synthesizing Propranolol mustard as a lung-specific antitumor agent?

A: The development of Propranolol mustard stems from the observation that dl-propranolol exhibits preferential concentration in lung tissue. [] Furthermore, the beta-blocking activity, a characteristic of propranolol, is primarily associated with the l-enantiomer. [] Researchers hypothesized that by modifying the d-enantiomer with a cytotoxic group, like nitrogen mustard, it could function as a targeted delivery system for antitumor agents specifically to the lungs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride](/img/structure/B1223034.png)

![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)

![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)